molecular formula C8H11NO3 B8469296 methyl 5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate

methyl 5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B8469296
M. Wt: 169.18 g/mol
InChI Key: BEOUVMACJSPYHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C8H11NO3 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

methyl 5-(hydroxymethyl)-1-methylpyrrole-2-carboxylate

InChI

InChI=1S/C8H11NO3/c1-9-6(5-10)3-4-7(9)8(11)12-2/h3-4,10H,5H2,1-2H3

InChI Key

BEOUVMACJSPYHM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=C1C(=O)OC)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

670 mg of methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate was dissolved in 10.0 mL of THF, and 303 mg of sodium borohydride was added thereto at −20° C., followed by stirring at −20° C. for 30 minutes, and then at 0° C. for further 1 hour. To the reaction liquid was added an aqueous saturated ammonium chloride solution, followed by extraction with ethyl acetate. The organic layer was washed with an aqueous saturated sodium hydrogen carbonate solution and brine, and then dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain 592 mg of methyl 5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate.
Quantity
670 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
303 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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